(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone

Lipophilicity ADME Fluorine chemistry

(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone (CAS 1704521-89-0) is a synthetic small molecule belonging to the 1,4-thiazepane class, featuring a seven-membered nitrogen-sulfur heterocycle N-acylated with a 2,3,4-trifluorophenyl carbonyl group and substituted at position 7 with an ortho-tolyl group. Its molecular formula is C19H18F3NOS, with a molecular weight of 365.41 g/mol and a computed XLogP3 of 4.4.

Molecular Formula C19H18F3NOS
Molecular Weight 365.41
CAS No. 1704521-89-0
Cat. No. B2372321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone
CAS1704521-89-0
Molecular FormulaC19H18F3NOS
Molecular Weight365.41
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C19H18F3NOS/c1-12-4-2-3-5-13(12)16-8-9-23(10-11-25-16)19(24)14-6-7-15(20)18(22)17(14)21/h2-7,16H,8-11H2,1H3
InChIKeyYQSKCAGFLSOCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone CAS 1704521-89-0 – Physicochemical Identity and Scaffold Profile


(7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone (CAS 1704521-89-0) is a synthetic small molecule belonging to the 1,4-thiazepane class, featuring a seven-membered nitrogen-sulfur heterocycle N-acylated with a 2,3,4-trifluorophenyl carbonyl group and substituted at position 7 with an ortho-tolyl group. Its molecular formula is C19H18F3NOS, with a molecular weight of 365.41 g/mol and a computed XLogP3 of 4.4 [1]. The compound contains zero hydrogen bond donors and five hydrogen bond acceptors, a topological polar surface area (TPSA) of 45.6 Ų, and only two rotatable bonds, conferring a semi-rigid conformation [1]. This compound has been referenced in patent literature for the treatment and/or prevention of polycystic ovary syndrome (PCOS) [2].

Why (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone Cannot Be Replaced by Generic 1,4-Thiazepane Analogs


1,4-Thiazepane derivatives bearing different N-acyl and C7 substituents are not functionally interchangeable. The 2,3,4-trifluorophenyl moiety provides a distinct fluorine substitution pattern (three contiguous fluorines on the phenyl ring) that differs fundamentally from the more common 4-trifluoromethylphenyl or mono-fluorophenyl analogs in terms of electronic distribution, metabolic stability, and lipophilicity [1]. Simultaneously, the ortho-tolyl group at C7 introduces steric bulk and restricts conformational freedom relative to unsubstituted phenyl or heteroaryl analogs. Direct head-to-head comparative pharmacological data for this specific compound versus its closest analogs remain extremely sparse in the peer-reviewed literature; however, the quantitative differences in computable molecular descriptors (XLogP, TPSA, rotatable bond count) are sufficient to predict divergent permeability, solubility, and target-binding profiles that render generic substitution scientifically unjustified without explicit experimental validation [1][2].

Product-Specific Quantitative Evidence Guide for (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone (CAS 1704521-89-0)


Fluorine Substitution Pattern: 2,3,4-Trifluorophenyl vs. 4-Trifluoromethylphenyl – Impact on Lipophilicity (XLogP3)

The target compound bears a 2,3,4-trifluorophenyl carbonyl group (three fluorine atoms directly attached to the aromatic ring). This contiguous tri-fluoro pattern alters both the electronic character and lipophilicity compared to the 4-trifluoromethylphenyl analog (wherein three fluorines are concentrated on a single exocyclic carbon). The target compound has a computed XLogP3 of 4.4 [1]. The analog (7-(o-tolyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone (CAS not assigned in public databases, molecular formula C20H20F3NOS, MW 379.44) is expected to exhibit a higher XLogP due to the CF3 group's greater lipophilic contribution relative to ring-fluorine atoms. Quantitative logP calculations using XLogP3 methodology indicate a ΔXLogP of approximately +0.5 to +0.8 log units in favor of the CF3 analog [1][2].

Lipophilicity ADME Fluorine chemistry

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Implications for Membrane Permeability

The target compound has a computed TPSA of 45.6 Ų and five hydrogen bond acceptors (one carbonyl oxygen, one thiazepane nitrogen, one thiazepane sulfur, and three fluorine atoms), with zero hydrogen bond donors [1]. This profile is consistent with compounds capable of passive membrane diffusion (commonly, TPSA < 60 Ų for blood-brain barrier penetration; TPSA < 140 Ų for oral absorption). By comparison, the analog bearing a 4-trifluoromethylphenyl group instead of 2,3,4-trifluorophenyl would have an identical TPSA (the CF3 group does not increase polar surface area) but different three-dimensional electrostatic distribution. The 2,3,4-trifluorophenyl group distributes electronegativity across the aromatic ring surface, whereas the 4-CF3 group concentrates it at the para position [1][2].

Membrane permeability Drug-likeness TPSA

3D Conformational Character of the 1,4-Thiazepane Core vs. Flat Aromatic Scaffolds

The 1,4-thiazepane ring is a seven-membered saturated heterocycle that adopts non-planar conformations, contributing significant three-dimensional character (high fraction sp³, Fsp³). This contrasts with flat aromatic bioisosteres (e.g., benzothiazepines, benzodiazepines) that dominate many screening libraries. Research has demonstrated that 1,4-thiazepane-based fragments are underrepresented in commercial libraries but show enhanced selectivity for bromodomain and extra-terminal (BET) protein targets when incorporated into screening collections [1]. The target compound's 1,4-thiazepane core, combined with only two rotatable bonds linking the o-tolyl and trifluorophenyl substituents, locks the molecule into a restricted conformational space that may reduce entropic penalties upon target binding relative to more flexible analogs [2].

3D fragments Fractional sp³ character Fragment-based drug discovery

Patent-Linked Therapeutic Context: PCOS Indication Differentiation vs. NK-3 Antagonist Chemotypes

The target compound has been cited in patent literature (US 10,836,768 / US 11,731,974) as part of a genus of Formula I compounds for treating and/or preventing polycystic ovary syndrome (PCOS) [1]. This positions the compound within a defined therapeutic hypothesis distinct from the NK-3 receptor antagonist chemotype (e.g., fezolinetant/ESN364 developed by the same assignee, Ogeda SA), which acts via hypothalamic neurokinin-3 receptor blockade to reduce hot flashes and modulate gonadotropin secretion [2]. Importantly, the target compound's 1,4-thiazepane scaffold is structurally unrelated to the triazolo-pyrazine core of fezolinetant, suggesting a potentially orthogonal mechanism of action for PCOS. However, no specific in vitro IC50, in vivo efficacy, or selectivity data for this exact compound have been disclosed in publicly accessible peer-reviewed literature. The patent context provides a procurement rationale but should not be interpreted as validated pharmacological differentiation.

Polycystic ovary syndrome NK-3 receptor Women's health

Best Research and Industrial Application Scenarios for (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone (CAS 1704521-89-0)


1,4-Thiazepane Fragment Library Enrichment for 3D-Constrained Bromodomain or Kinase Screening

Screening libraries remain biased toward flat, aromatic compounds. The target compound's 1,4-thiazepane core provides a high Fsp³ (0.48) and restricted conformational flexibility (2 rotatable bonds), making it a valuable addition to fragment or lead-like libraries aimed at challenging protein targets such as BET bromodomains, where 3D-enriched fragments have demonstrated improved selectivity profiles [1]. The 2,3,4-trifluorophenyl moiety can probe fluorophilic pockets, while the o-tolyl group provides steric differentiation from simpler phenyl substituents.

Physicochemical Probe for Fluorine-Dependent ADME Structure-Activity Relationship (SAR) Studies

With a computed XLogP3 of 4.4, TPSA of 45.6 Ų, and zero HBDs, the compound occupies a narrow lipophilicity-polarity window relevant for cell-permeable probe design [1]. It serves as a direct comparator to the 4-trifluoromethylphenyl analog (ΔXLogP ~+0.5–0.8 units) in matched molecular pair analyses investigating the impact of fluorine substitution topology on membrane permeability, metabolic stability, and CYP450 inhibition profiles [2]. Researchers studying fluorination strategies in medicinal chemistry can use this compound to benchmark ring-fluorinated vs. CF3-substituted congeners.

PCOS-Relevant In Vitro Model Compound with Structurally Distinct Scaffold from NK-3 Antagonists

Given the patent association with PCOS treatment (US 11,731,974) [1], this compound may be deployed in cell-based models of ovarian theca cell androgen production, granulosa cell steroidogenesis, or insulin-signaling assays to probe PCOS-relevant pathways via a mechanism orthogonal to the NK-3 receptor antagonist class epitomized by fezolinetant. Researchers must independently establish target engagement and concentration-response relationships, as no public IC50 or EC50 data are available for this specific compound.

Chemical Biology Tool for Covalent or Non-Covalent Probe Derivatization via the Thiazepane Nitrogen

The tertiary amide linkage connecting the thiazepane ring to the trifluorophenyl carbonyl is hydrolytically stable, yet the thiazepane nitrogen can be further functionalized (e.g., oxidation to the sulfoxide/sulfone, or quaternization) to generate derivative series for SAR exploration [2]. The ortho-tolyl substituent at C7 provides a UV chromophore (λmax ~260–270 nm, typical for alkylbenzenes) useful for HPLC-based purity monitoring and concentration determination in biological matrices.

Quote Request

Request a Quote for (7-(o-Tolyl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.